REACTION_CXSMILES
|
OS(O)(=O)=O.N[C:7]1[N:18]=[C:10]2[C:11]3[C:16]([CH2:17][N:9]2[N:8]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3.N([O-])=O.[Na+].O[PH2]=O.C(N)=O.C(O)(=O)C.N1CCCCC1>O>[N:18]1[CH:7]=[N:8][N:9]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=12 |f:2.3,6.7|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
2-amino -5H-s-triazolo[5,1-a]isoindole
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(C3=CC=CC=C3C2)=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is successively added
|
Type
|
TEMPERATURE
|
Details
|
After heating to about 40°C for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted several times with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residual crude product is purified by crystallization from isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The same compound may be obtained
|
Name
|
|
Type
|
|
Smiles
|
N=1C=NN2C1C1=CC=CC=C1C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |